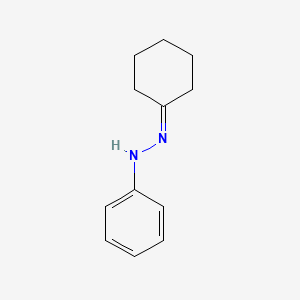
环己酮苯腙
描述
Cyclohexanone phenylhydrazone is an organic compound with the molecular formula C₁₂H₁₆N₂. It is a derivative of cyclohexanone, where the carbonyl group is replaced by a hydrazone group, forming a structure that includes both cyclohexane and phenyl rings. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions .
科学研究应用
Cyclohexanone phenylhydrazone has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
Target of Action
Cyclohexanone phenylhydrazone primarily targets aldehydes and ketones . It reacts with these compounds to form hydrazones . This reaction is a central step in the Borsche–Drechsel carbazole synthesis .
Mode of Action
Cyclohexanone phenylhydrazone interacts with its targets through a nucleophilic addition-elimination reaction . The nitrogen in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the target molecule . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The reaction of cyclohexanone phenylhydrazone with its targets affects the carbonyl group in aldehydes and ketones . This interaction leads to the formation of hydrazones, which can further undergo reactions such as the Borsche–Drechsel cyclization . This cyclization is a ring-forming reaction that synthesizes tetrahydrocarbazoles .
Pharmacokinetics
The molecular weight of cyclohexanone phenylhydrazone is 18826884 g/mol , which may influence its absorption and distribution in the body
Result of Action
The result of cyclohexanone phenylhydrazone’s action is the formation of hydrazones . These hydrazones can further react to form other compounds, such as tetrahydrocarbazoles in the Borsche–Drechsel cyclization . The formation of these compounds can have various molecular and cellular effects, depending on the specific context and conditions.
Action Environment
The action of cyclohexanone phenylhydrazone can be influenced by various environmental factors. For instance, the reaction of cyclohexanone phenylhydrazone with its targets is acid-catalyzed . Therefore, the pH of the environment can affect the reaction rate. Additionally, heat can induce a sigmatropic reaction in the intermediate formed from the reaction of cyclohexanone phenylhydrazone with its targets . Thus, temperature is another environmental factor that can influence the action of cyclohexanone phenylhydrazone.
生化分析
Biochemical Properties
Cyclohexanone phenylhydrazone plays a significant role in biochemical reactions due to its ability to form reactive nitrogen species when activated by acid catalysts. This compound interacts with the heme group of cytochrome P-450 in bacterial cell walls, leading to an increase in the ionization mass of the enzyme. This interaction results in a transfer mechanism that produces reaction products, ultimately causing cell death . The compound’s antibacterial activity is a result of these biochemical interactions.
Cellular Effects
Cyclohexanone phenylhydrazone affects various types of cells and cellular processes. It influences cell function by disrupting bacterial cell walls, leading to cell death. This compound also impacts cell signaling pathways and gene expression by forming reactive nitrogen species that interfere with cellular metabolism . The antibacterial properties of cyclohexanone phenylhydrazone make it effective in targeting and eliminating bacterial cells.
Molecular Mechanism
The molecular mechanism of cyclohexanone phenylhydrazone involves its binding interactions with biomolecules. The compound binds to the heme group of cytochrome P-450, causing an increase in the ionization mass of the enzyme. This binding interaction leads to the formation of reactive nitrogen species, which inhibit bacterial enzyme activity and disrupt cellular processes . The compound’s ability to form these reactive species is crucial to its antibacterial action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexanone phenylhydrazone change over time. The compound’s stability and degradation are influenced by various factors, including the presence of acid catalysts. Over time, the formation of reactive nitrogen species can lead to long-term effects on cellular function, including sustained antibacterial activity . Studies have shown that the compound remains effective in in vitro and in vivo settings, maintaining its antibacterial properties over extended periods.
Dosage Effects in Animal Models
The effects of cyclohexanone phenylhydrazone vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to non-target cells and tissues . It is essential to determine the optimal dosage to maximize the compound’s antibacterial efficacy while minimizing adverse effects.
Metabolic Pathways
Cyclohexanone phenylhydrazone is involved in metabolic pathways that lead to the formation of reactive nitrogen species. These pathways include interactions with enzymes such as cytochrome P-450, which play a crucial role in the compound’s antibacterial activity . The formation of reactive nitrogen species is a key aspect of the compound’s metabolic effects, contributing to its ability to disrupt bacterial cells.
Transport and Distribution
Within cells and tissues, cyclohexanone phenylhydrazone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its antibacterial activity . The compound’s ability to reach target sites within bacterial cells is essential for its effectiveness in eliminating bacterial infections.
Subcellular Localization
Cyclohexanone phenylhydrazone’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within bacterial cells, where it exerts its antibacterial effects . The compound’s localization within bacterial cells is crucial for its ability to disrupt cellular processes and cause cell death.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexanone phenylhydrazone is typically synthesized through the condensation reaction between cyclohexanone and phenylhydrazine. The reaction is carried out in an acidic or neutral medium, often using methanol as a solvent. The reaction proceeds as follows: [ \text{Cyclohexanone} + \text{Phenylhydrazine} \rightarrow \text{Cyclohexanone phenylhydrazone} + \text{Water} ]
Industrial Production Methods: In industrial settings, the synthesis of cyclohexanone phenylhydrazone can be scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of microdroplet reactors has also been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions: Cyclohexanone phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form cyclohexylamine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Azines or nitroso compounds.
Reduction: Cyclohexylamine derivatives.
Substitution: Brominated or nitrated phenylhydrazones
相似化合物的比较
- Benzaldehyde phenylhydrazone
- Cyclohexanone oxime
- Phenylhydrazone derivatives of other ketones and aldehydes .
属性
IUPAC Name |
N-(cyclohexylideneamino)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTPSOUIPIOTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=C2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241550 | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-82-7 | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone phenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of cyclohexanone phenylhydrazone and how can it be characterized?
A1: Cyclohexanone phenylhydrazone is a hydrazone formed by the condensation reaction between cyclohexanone and phenylhydrazine. Its molecular formula is C12H16N2 with a molecular weight of 188.27 g/mol. Spectroscopically, it can be characterized by the presence of a C=N stretching band around 1600 cm-1 in its infrared spectrum [].
Q2: How is cyclohexanone phenylhydrazone synthesized?
A2: The compound is typically synthesized by reacting cyclohexanone with phenylhydrazine. This reaction can be carried out in various solvents, including acetic acid [] or benzene with a catalytic amount of acetic acid []. The choice of solvent can influence the yield and purity of the product.
Q3: What is the primary reaction cyclohexanone phenylhydrazone is known to undergo?
A3: Cyclohexanone phenylhydrazone is a well-known precursor in the Fischer indole synthesis. This reaction involves an acid-catalyzed rearrangement to form a substituted indole [, , ].
Q4: How do reaction conditions impact the Fischer indole synthesis using cyclohexanone phenylhydrazone?
A4: Studies have shown that the rate and outcome of the Fischer indole synthesis using cyclohexanone phenylhydrazone can be influenced by factors such as the type of acid catalyst, solvent, and temperature []. For example, performing the reaction within a lyotropic smectic liquid crystal resulted in slower reaction rates and different entropies of activation compared to an isotropic liquid, highlighting the impact of solvent organization on the reaction [].
Q5: Besides the Fischer indole synthesis, are there other reported reactions involving cyclohexanone phenylhydrazone?
A5: Yes, cyclohexanone phenylhydrazone has been investigated for its reactivity with other reagents. One study explored its reaction with (het)aryldihalogenophosphines, such as phenyldibromophosphine and 5-methyl-2-furyldibromophosphine. This reaction leads to the formation of 1,2,3-diazaphospholines, a class of heterocyclic compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



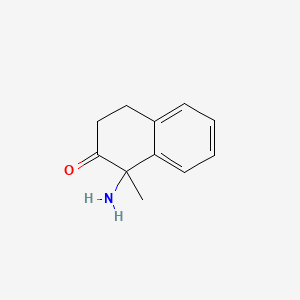
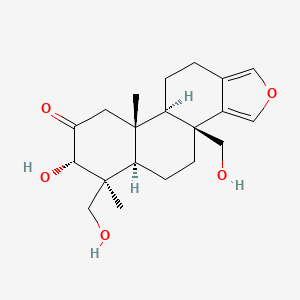
![3,5-Dihydro-5-phenyl-4H-imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1199806.png)




![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)
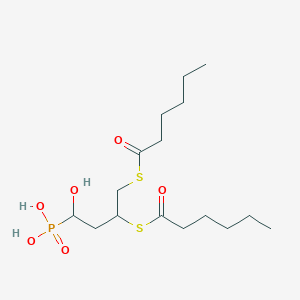
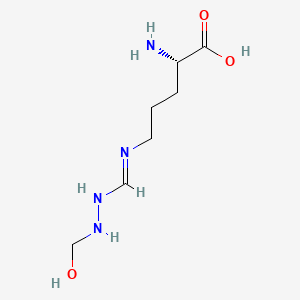

![4-amino-1-[(3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1199826.png)
